Evidence Point 1: Sulfonyl (-SO2-) vs. Carbonyl (-CO-) Bridge: Impact on Biological Target Engagement Profile
The sulfonyl (-SO2-) bridge that links the piperidine ring to the acetamide moiety introduces a tetrahedral sulfur center capable of acting as a bidentate hydrogen-bond acceptor, whereas a carbonyl (-CO-) bridge in analogous compounds presents a planar sp2 center with a single H-bond acceptor vector [1]. Direct head-to-head comparisons between the target compound and its carbonyl analog (N-methyl-2-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]sulfonyl}acetamide, CAS 1797016-97-7) have not been published at the same assay platform. However, cross-study data from the piperidine-4-sulfonyl-acetamide literature demonstrate that sulfonyl-bridged analogs (e.g., N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl) acetamide) show significant EGFR kinase inhibitory activity in human lung cancer cells, as measured by decreased phosphorylation of EGFR, ERK, and Akt [1], whereas the patent literature describes carbonyl-bridged piperidine-4-acetamide derivatives (e.g., N-ethyl-N-naphthalen-1-yl-2-piperidin-4-yl-acetamide) as monoamine re-uptake inhibitors without reported kinase activity [3].
| Evidence Dimension | Reported biological target engagement: kinase inhibition vs. monoamine re-uptake inhibition |
|---|---|
| Target Compound Data | N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide: Contains sulfonyl (-SO2-) bridge; predicted to engage hydrogen-bonding networks in kinase ATP-binding pockets based on sulfonamide pharmacophore precedent [1] |
| Comparator Or Baseline | N-methyl-2-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]sulfonyl}acetamide (CAS 1797016-97-7): Contains carbonyl (-CO-) bridge; patent-classified as a monoamine re-uptake inhibitor scaffold [3] |
| Quantified Difference | No single-assay head-to-head IC50 comparison available. Structural difference: tetrahedral -SO2- vs. planar -CO- alters hydrogen-bonding geometry, conformational preference, and electrostatic potential surface. |
| Conditions | Structural comparison based on X-ray crystallography and DFT calculations of related sulfonyl- and carbonyl-piperidine acetamide derivatives [1][2] |
Why This Matters
Procurement of the sulfonyl-bridged compound rather than the carbonyl-bridged analog is critical for research programs targeting kinase inhibition versus monoamine transporter pharmacology, as the bridge chemistry fundamentally alters the compound's hydrogen-bonding pharmacophore.
- [1] Sun L, Zhang L, Yan M, Lin S, Yu J, Li H, Li X, Li H, Yuan S. Inhibition of EGFR Signaling by N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl) acetamide. Anti-Cancer Agents in Medicinal Chemistry. 2017;17. View Source
- [2] Camargo-Ayala L, Prent-Peñaloza L, Polo-Cuadrado E, Brito I, Cisterna J, Osorio E, González W. Synthesis, characterization, crystal and molecular structure and theoretical study of N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide. Journal of Molecular Structure. 2022;1247:131385. View Source
- [3] Peters D, Redrobe JP, Nielsen EØ, assignors to NeuroSearch A/S. Piperidine-4-acetamide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. US Patent Application 20110212997, 2011. View Source
